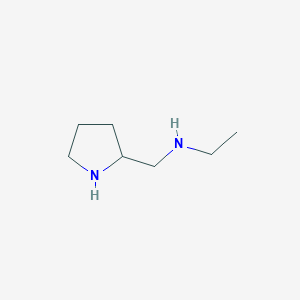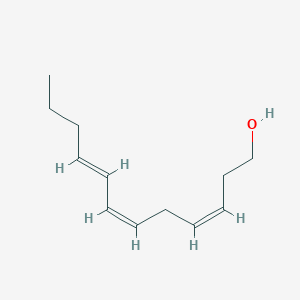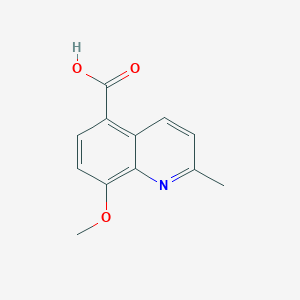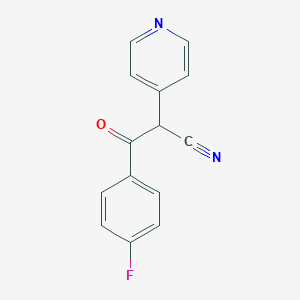
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile
概要
説明
The compound “3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile” is a complex organic molecule. It contains a fluorophenyl group, a pyridinyl group, and a propanenitrile group. Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, substituted pyridines can be synthesized via various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of complex fluorinated compounds often involves the creation of key intermediates that are crucial for the development of pharmaceuticals and advanced materials. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the significance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). Furthermore, the metallation of π-deficient heteroaromatic compounds, such as fluoropyridines, reveals the chemoselectivity and regioselectivity achievable in synthesizing fluorinated heterocycles, which are crucial for designing compounds with specific biological activities (Marsais & Quéguiner, 1983).
Biomedical Applications
Fluorinated compounds often find applications in the development of therapeutic agents due to their ability to modulate biological activity and improve pharmacokinetic properties. For example, the design of p38α MAP kinase inhibitors based on tri- and tetra-substituted imidazole scaffolds, incorporating fluorophenyl rings, underscores the role of fluorination in enhancing the selectivity and potency of kinase inhibitors (Scior et al., 2011). Similarly, perampanel, a novel non-competitive AMPA receptor antagonist used for treating partial-onset seizures, demonstrates the therapeutic potential of fluorinated compounds in neurology (Rektor, 2013).
Environmental and Material Science Applications
In environmental and material sciences, fluorinated compounds are utilized for their unique properties, such as chemical resistance and thermal stability. For instance, the microbial degradation of polyfluoroalkyl chemicals in the environment addresses the environmental impact and persistence of fluorinated compounds, highlighting the need for understanding their biodegradability (Liu & Mejia Avendaño, 2013). Additionally, the synthesis and characterization of polytetrafluoroethylene (PTFE) illustrate the importance of fluorinated polymers in creating materials with exceptional performance characteristics (Puts et al., 2019).
特性
IUPAC Name |
3-(4-fluorophenyl)-3-oxo-2-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-3-1-11(2-4-12)14(18)13(9-16)10-5-7-17-8-6-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZJQEOIICYYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
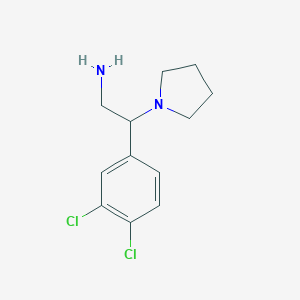
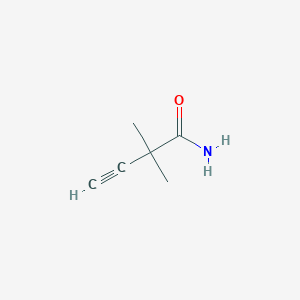
![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)
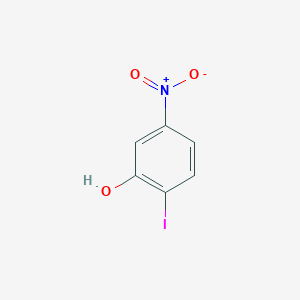
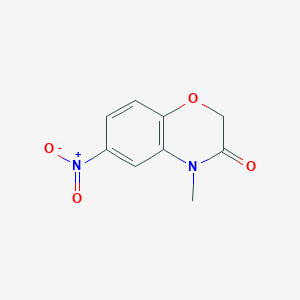
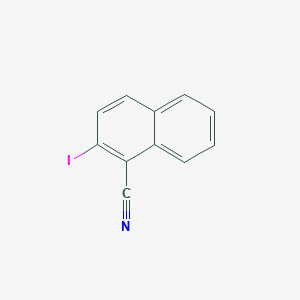

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
